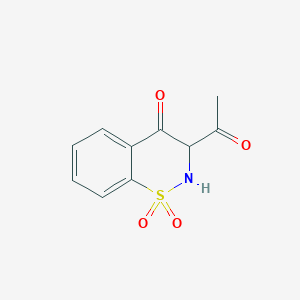
3-acetyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide
Cat. No. B8728821
M. Wt: 239.25 g/mol
InChI Key: ZKHQBUALTNKGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04294961
Procedure details


The N-acetonylsaccharin of Section B of this Example was treated with sodium methoxide in accordance with Zinnes et al, J. Org. Chem., 30:2241 (1965), U.S. Pat. No. 3,284,450, and Rasmussen, J. Org. Chem., 39:1554 (1974). Laboratory reagent sodium methoxide (0.9 mole) was blended with 50 ml of absolute ethanol and heated to 40° C.; 0.04 mole of the N-acetonylsaccharin was then added and the resulting mixture heated with stirring to 60° C. The mixture was then cooled and acidified with 5% HCl, resulting in the formation of a precipitate. The precipitate was washed, dried, filtered and evaporated to give an oily solid in 68% yield.

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
sodium methoxide
Quantity
0.9 mol
Type
reactant
Reaction Step Three




Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[S:6]1(=[O:8])=[O:7])[C:2]([CH3:4])=[O:3].C[O-].[Na+].Cl>C(O)C>[C:2]([CH:1]1[C:15](=[O:16])[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[S:6](=[O:8])(=[O:7])[NH:5]1)(=[O:3])[CH3:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)N1S(=O)(=O)C2=CC=CC=C2C1=O
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0.9 mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)N1S(=O)(=O)C2=CC=CC=C2C1=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a precipitate
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate was washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily solid in 68% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)C1NS(C2=C(C1=O)C=CC=C2)(=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
